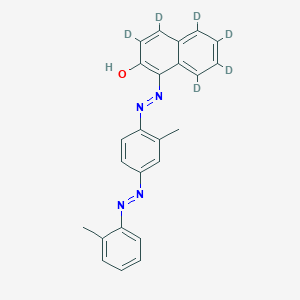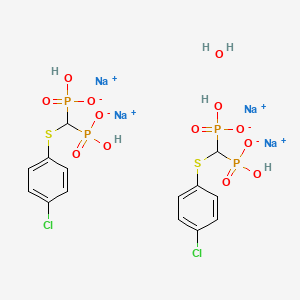
1-Hydroxyethyl-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyethyl-2’-deoxyadenosine is a DNA adduct that is related to the in vitro reaction of ethylene oxide with DNA . It is a biochemical used in proteomics research .
Synthesis Analysis
The synthesis of 4’alpha-branched 2’-deoxyadenosines, including 1-Hydroxyethyl-2’-deoxyadenosine, has been achieved using a novel radical cyclization reaction with a silicon tether . The radical reaction of a specific adeninenucleoside derivative with Bu3SnH and AIBN, followed by Tamao oxidation, selectively produced either the 4’alpha-(2-hydroxyethyl) derivative or 4’alpha-(1-hydroxyethyl) derivative, depending on the reaction conditions .
Molecular Structure Analysis
The molecular formula of 1-Hydroxyethyl-2’-deoxyadenosine is C12H17N5O4 . It contains a total of 40 bonds, including 23 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Hydroxyethyl-2’-deoxyadenosine involve radical cyclization reactions . The reaction mechanism was examined using Bu3SnD. The results demonstrated that the 5-exo cyclized (3-oxa-2-silacyclopentyl)methyl radical was formed initially which was trapped when the concentration of Bu3SnH was high enough .
Physical And Chemical Properties Analysis
1-Hydroxyethyl-2’-deoxyadenosine has a molecular weight of 295.29 . It contains a total of 38 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms .
Applications De Recherche Scientifique
- Studies suggest that HEA may mitigate oxidative damage in various tissues, contributing to overall health .
Antitumor Activity
Antioxidant Effects
Radioprotective Properties
Diabetes Management
These applications highlight the diverse potential of HEA in various fields of research. Keep in mind that ongoing studies may reveal additional uses for this intriguing compound! 🌟
Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-Hydroxyethyl-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyadenosine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrogen chloride (HCl)", "Ethylene glycol" ], "Reaction": [ "Step 1: 2'-deoxyadenosine is treated with NaOH to form its sodium salt.", "Step 2: The sodium salt is then reacted with H2O2 in the presence of HCl to yield 1-Hydroxyethyl-2'-deoxyadenosine.", "Step 3: The product is purified through column chromatography using a polar solvent such as ethylene glycol." ] } | |
Numéro CAS |
142997-59-9 |
Nom du produit |
1-Hydroxyethyl-2'-deoxyadenosine |
Formule moléculaire |
C₁₂H₁₇N₅O₄ |
Poids moléculaire |
295.29 |
Synonymes |
2’-Deoxy-1-(2-hydroxyethyl)adenosine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



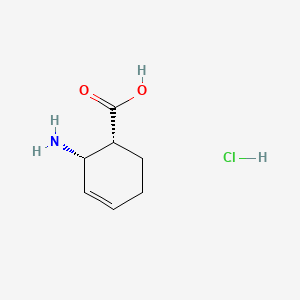
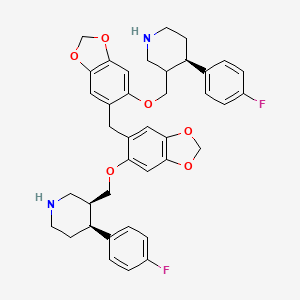
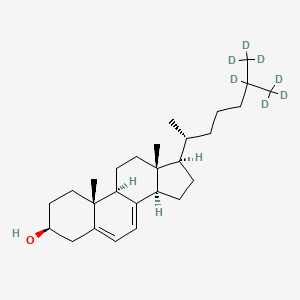


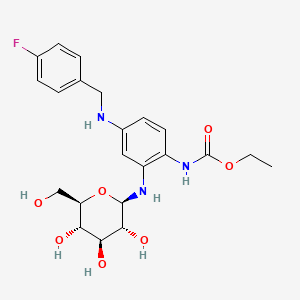
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
